molecular formula C22H22N4O2S2 B2822188 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide CAS No. 361166-12-3

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

Cat. No.: B2822188
CAS No.: 361166-12-3
M. Wt: 438.56
InChI Key: DNZXFXHFWALAKO-UHFFFAOYSA-N
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Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C22H22N4O2S2 and its molecular weight is 438.56. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A study by Gür et al. (2020) explored the antiproliferative and antimicrobial properties of compounds derived from 1,3,4-thiadiazole, a core component related to N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide. These compounds showed promising DNA protective abilities and significant antimicrobial activity against certain bacteria. Moreover, they exhibited cytotoxic effects on cancer cell lines, suggesting potential in cancer therapy (Gür et al., 2020).

Adenosine Receptor Antagonists

The work by van Muijlwijk-Koezen et al. (2001) involved the development of novel classes of heterocyclic compounds as adenosine antagonists. The research highlighted the significance of the thiazole and thiadiazole derivatives, to which this compound is structurally related. These compounds showed adenosine affinities in the micromolar range, indicating their potential in targeting adenosine receptors (van Muijlwijk-Koezen et al., 2001).

Anticancer Agents

A study by Fang et al. (2016) focused on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar to the compound . These compounds were evaluated for their antitumor activities against various cancer cell lines. The results indicated moderate to high levels of antitumor activities, suggesting their potential as anticancer agents (Fang et al., 2016).

Molecular Docking Studies for Antimicrobial Activity

In the research by Zahmatkesh et al. (2022), a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized and evaluated for their antimicrobial activities. The study also included molecular docking simulations to understand their potential as antimicrobial and antidiabetic drugs. This relates to the structural properties of this compound (Zahmatkesh et al., 2022).

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S2/c1-14-10-15(2)12-17(11-14)20(28)23-21-24-25-22(30-21)29-13-19(27)26-9-5-7-16-6-3-4-8-18(16)26/h3-4,6,8,10-12H,5,7,9,13H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZXFXHFWALAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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